3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14998727
InChI: InChI=1S/C21H24N2O5/c1-25-15-5-6-17-16(11-15)13(12-23-17)7-8-22-21(24)14-9-18(26-2)20(28-4)19(10-14)27-3/h5-6,9-12,23H,7-8H2,1-4H3,(H,22,24)
SMILES:
Molecular Formula: C21H24N2O5
Molecular Weight: 384.4 g/mol

3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

CAS No.:

Cat. No.: VC14998727

Molecular Formula: C21H24N2O5

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide -

Specification

Molecular Formula C21H24N2O5
Molecular Weight 384.4 g/mol
IUPAC Name 3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide
Standard InChI InChI=1S/C21H24N2O5/c1-25-15-5-6-17-16(11-15)13(12-23-17)7-8-22-21(24)14-9-18(26-2)20(28-4)19(10-14)27-3/h5-6,9-12,23H,7-8H2,1-4H3,(H,22,24)
Standard InChI Key XMFIUHMTXVPJFY-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3,4,5-Trimethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide (molecular formula: C21H24N2O5\text{C}_{21}\text{H}_{24}\text{N}_{2}\text{O}_{5}) consists of two primary substructures:

  • A 3,4,5-trimethoxybenzamide group, where the benzene ring is substituted with methoxy (-OCH3_3) groups at the 3rd, 4th, and 5th positions.

  • A 5-methoxyindole moiety connected to the benzamide via an ethylenediamine (-CH2_2-CH2_2-) linker at the indole’s 3rd position.

This arrangement creates a planar aromatic system with polar methoxy groups and a flexible ethyl chain, influencing both solubility and receptor-binding characteristics.

Physicochemical Profile

Key properties derived from computational and experimental analyses include:

PropertyValueSource
Molecular Weight384.4 g/mol
logP (Partition Coefficient)~3.2 (estimated)
Hydrogen Bond Acceptors5
Polar Surface Area49.56 Ų

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves a multi-step sequence:

  • Indole Synthesis: Formation of the 5-methoxyindole core via Fischer indole synthesis or Madelung cyclization, using 4-methoxyphenylhydrazine and appropriate ketones.

  • Methoxylation: Introduction of methoxy groups to the benzamide precursor via nucleophilic aromatic substitution or Ullmann-type coupling under controlled conditions.

  • Amide Coupling: Reaction of the activated benzamide (e.g., acid chloride) with 2-(5-methoxyindol-3-yl)ethylamine using coupling agents like HATU or EDCI.

Modern techniques such as microwave-assisted synthesis (reducing reaction times from hours to minutes) and continuous flow chemistry (enhancing yield reproducibility) have been employed to optimize these steps.

Analytical Characterization

Post-synthetic validation relies on:

  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% purity reported in optimized batches).

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substitution patterns and linker integrity.

  • Mass Spectrometry (MS): High-resolution MS verifies the molecular ion at m/z 384.4 [M+H]+^+.

Comparison with Structural Analogs

Substituent Effects on Bioactivity

Comparing 3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide (Compound A) to analogs reveals critical structure-activity relationships:

CompoundIndole SubstituentBenzamide SubstituentslogP5-HT2A_{2A} IC50_{50} (nM)
A5-OCH3_33,4,5-OCH3_33.2Pending
B 4-CH3_33,4,5-OCH3_33.2220

Compound B’s 4-methylindole group reduces polar interactions, enhancing 5-HT2A_{2A} affinity but decreasing aqueous solubility. Compound A’s 5-methoxy group may improve receptor selectivity through hydrogen bonding .

Future Research Directions

Target Validation Studies

  • In Vitro Binding Assays: Quantify affinity for serotonin receptor subtypes using radioligand displacement.

  • Functional Selectivity: Assess biased agonism/antagonism via β-arrestin recruitment and G-protein activation assays.

Preclinical Development

  • Pharmacokinetics: Evaluate absorption, distribution, metabolism, and excretion (ADME) profiles in rodent models.

  • Toxicology: Acute and subchronic toxicity studies to establish safety margins.

Structural Optimization

  • Prodrug Derivatives: Introduce ester or carbamate groups to enhance oral bioavailability.

  • Heterocyclic Modifications: Replace the ethyl linker with piperazine or morpholine rings to modulate CNS penetration.

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